molecular formula C10H19NO B1489055 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol CAS No. 1493560-60-3

1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol

Cat. No.: B1489055
CAS No.: 1493560-60-3
M. Wt: 169.26 g/mol
InChI Key: XSEBANLNIXVYAM-UHFFFAOYSA-N
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Description

1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol (CAS 1493560-60-3) is a cyclopentanol derivative of interest in advanced chemical research and development . This compound, with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol, features a cyclopentanol core substituted with a cyclopropylmethyl-substituted aminomethyl group . This specific structure integrates the conformational rigidity and potential metabolic stability of the cyclopropyl ring with the versatile reactivity of hydroxyl and secondary amine functional groups . Its unique physicochemical profile makes it a valuable candidate for applications in medicinal chemistry, particularly as a building block for the synthesis of more complex molecules, and for exploration in material science . The compound is typically synthesized through multi-step routes involving condensation and reduction, with careful control of reaction conditions to achieve high purity . Researchers can utilize this compound to study its incorporation into larger molecular frameworks, leveraging the steric and electronic properties of the cyclopropyl group to influence the reactivity and stability of resulting compounds . This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(cyclopropylmethylamino)methyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-10(5-1-2-6-10)8-11-7-9-3-4-9/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEBANLNIXVYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNCC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol with three analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Group Key Properties
This compound (Target) C10H19NO ~169* Not Available Cyclopropylmethyl aminomethyl Rigid cyclopropyl ring enhances metabolic stability; moderate lipophilicity
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C9H19NO 157.25 19110-40-8 Butyl amino Linear alkyl chain increases flexibility; lower steric hindrance
1-[(Benzylamino)methyl]cyclopentan-1-ol C13H19NO 205.3 1310294-44-0 Benzylamino Aromatic benzyl group increases lipophilicity; potential for π-π interactions
1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol C13H16ClNO 237.73 DTXSID60217758 Chlorophenyl methylimino Electronegative chlorine enhances reactivity; imino group alters basicity

*Estimated based on molecular formula.

Preparation Methods

General Synthetic Approach

The synthesis of 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol typically involves:

  • Formation of an amino intermediate by reaction of cyclopropylmethylamine derivatives with activated carbonyl compounds.
  • Subsequent cyclization to form the cyclopentan-1-ol moiety attached to the amino methyl group.

This route is generally multi-step and requires careful control of reaction conditions to achieve high purity (typically 95%) and yield.

Key Synthetic Steps and Conditions

Amination via Condensation and Reduction

A scalable and efficient synthetic route involves:

  • Step i: Condensation
    A compound such as cyclopropyl methyl ketone (a C3 alkyl ketone) is condensed with a chiral amine, for example, (S)-α-phenylethylamine, to form an imine intermediate. This reaction is often catalyzed by Lewis acids to improve yield and selectivity.

  • Step ii: Reduction
    The imine intermediate is reduced to the corresponding secondary amine, typically using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere).

  • Step iii: Debenzylation or further functional group manipulation
    If protecting groups are used, debenzylation or other deprotection steps follow to yield the primary amine derivative.

This sequence is well-suited for industrial scale-up due to the use of inexpensive starting materials and relatively mild conditions.

Solvent and Catalyst Selection

  • Preferred solvents for condensation include isopropanol, toluene, heptane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF). THF is often highlighted for its balance of polarity and inertness.

  • Lewis acids such as boron-based catalysts (e.g., B(OiPr)3) are used to facilitate imine formation.

  • For reduction, 10% Pd/C catalyst under hydrogen pressure (10 bar) at moderate temperature (~70°C) over 24 hours is effective.

Workup and Purification

  • After reduction, the reaction mixture is cooled and filtered to remove the catalyst.

  • Organic layers are washed with aqueous solutions (e.g., NaOH) and extracted with solvents such as methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Final purification may involve concentration under reduced pressure and recrystallization or chromatography to achieve high purity.

Reaction Condition Summary Table

Step Reagents/Conditions Solvents Notes
Condensation (imine) Cyclopropyl methyl ketone + (S)-α-phenylethylamine + Lewis acid catalyst THF, isopropanol, toluene Lewis acid catalysis improves yield
Reduction Pd/C catalyst, H2 (10 bar), 70°C, 24 h Ethanol or suitable solvent Hydrogenation to secondary amine
Workup Aqueous NaOH wash, extraction with MTBE or ethyl acetate MTBE, ethyl acetate Removal of impurities and catalyst
Purification Filtration, concentration, recrystallization - Achieves >95% purity

Research Findings and Optimization

  • The condensation step benefits significantly from the presence of Lewis acids, which increase the rate and selectivity of imine formation.

  • Choice of solvent impacts both reaction rate and ease of workup; THF and isopropanol are preferred for balancing solubility and reaction kinetics.

  • The reduction step requires careful control of hydrogen pressure and temperature to avoid over-reduction or side reactions.

  • Use of chiral amines in the condensation step allows for preparation of optically active (non-racemic) amines, which is important for pharmaceutical applications.

  • The overall synthetic route is scalable and suitable for industrial production, with yields reported up to 76% for related cyclopropyl alkyl amines in literature.

Additional Notes

  • Alternative synthetic routes reported in literature involve low-temperature Grignard reactions and flash chromatography purification; however, these are less favorable for large-scale synthesis due to complexity and cost.

  • The compound’s synthesis is often integrated with salt formation (e.g., mandelic acid salts) to enhance isomeric purity and facilitate isolation.

  • The methodology aligns with green chemistry principles by using relatively benign solvents and catalysts, and avoiding harsh reagents.

Q & A

Q. What are the established synthetic routes for 1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step amidation and cyclization. For example, cyclopropylmethylamine derivatives are reacted with activated carbonyl intermediates (e.g., 3-cyanopyrazine) under reflux in ethanol, followed by hydroxylamine hydrochloride treatment to form oxadiazole rings. Key steps include TLC monitoring (PE:EtOAc = 1:1, Rf = 0.6) and purification via silica gel chromatography (25% EtOAc in PE) . Reaction optimization focuses on temperature (e.g., 80°C for oxadiazole formation), solvent polarity, and stoichiometry of reagents like triethylamine (1.6g, 15.81mmol) to improve yields (up to 95%) .

Q. Which analytical techniques are critical for characterizing this compound?

1H-NMR (400 MHz) in CDCl3 or DMSO-d6 is essential for verifying cyclopropane proton environments (δ 0.06–0.88 ppm) and amine/oxadiazole functional groups. LCMS confirms molecular weight, while preparative HPLC (NH4HCO3, MeCN-H2O) ensures purity . TLC with PE:EtOAc (1:1) monitors reaction progress, and column chromatography isolates intermediates .

Q. How do the steric and electronic properties of the cyclopropylmethyl group influence reactivity?

The cyclopropane ring introduces strain, enhancing nucleophilic reactivity at the amino group. This facilitates condensation with carbonyl electrophiles (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) under mild conditions. Steric hindrance from the cyclopropane may slow intramolecular cyclization, requiring elevated temperatures (80°C) for oxadiazole formation .

Advanced Research Questions

Q. What strategies improve synthetic yields in large-scale production of this compound?

Yield optimization (e.g., 56% in Step 5 ) requires:

  • Catalyst screening : Acidic catalysts (e.g., TsOH) accelerate oxadiazole cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., trimethoxyethane) enhance reaction homogeneity.
  • Purification : Preparative HPLC reduces losses compared to traditional column chromatography. Scalability challenges include solvent volume reduction and avoiding exothermic side reactions .

Q. How can computational modeling predict stereochemical outcomes in derivatives of this compound?

Q. What contradictions exist in spectral data interpretation for this compound?

Discrepancies between observed and theoretical NMR shifts (e.g., cyclopropane protons at δ 0.06–0.88 ppm vs. δ 0.3–1.0 in similar compounds) may arise from solvent-induced anisotropy or diastereomeric impurities. LCMS data must be cross-validated with high-resolution mass spectrometry to resolve ambiguities .

Q. How does the compound’s stability under stress conditions (pH, temperature) inform storage protocols?

Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) using HPLC-MS identify degradation products like hydrolyzed oxadiazole or cyclopropane ring-opened derivatives. Buffered solutions (pH 4–6) and inert atmospheres (N2) are recommended for long-term storage .

Q. What are the challenges in scaling up chromatographic purification?

Preparative HPLC scalability is limited by column load capacity and solvent cost. Alternatives like centrifugal partition chromatography (CPC) or immobilized metal affinity chromatography (IMAC) may reduce reliance on silica-based methods .

Q. How do structural analogs (e.g., cyclobutyl vs. cyclopropyl derivatives) compare in biological activity?

Comparative SAR studies show cyclopropane’s strain increases binding affinity to enzymes (e.g., kinase inhibitors) but reduces metabolic stability. Cyclobutyl analogs exhibit improved pharmacokinetics due to lower ring strain, as seen in PubChem data for 2-(methylamino)cyclopentan-1-ol .

Q. What methodologies resolve conflicting bioactivity data in enzyme inhibition assays?

Dose-response curves (IC50) and kinetic assays (e.g., SPR or ITC) validate target engagement. Confounding factors like solvent (DMSO) interference or compound aggregation are mitigated via negative controls and dynamic light scattering (DLS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol
Reactant of Route 2
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1-{[(Cyclopropylmethyl)amino]methyl}cyclopentan-1-ol

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